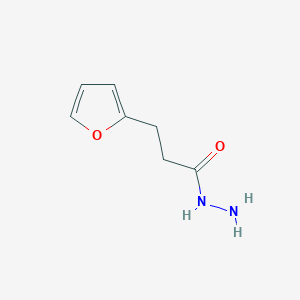

3-(Furan-2-yl)propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

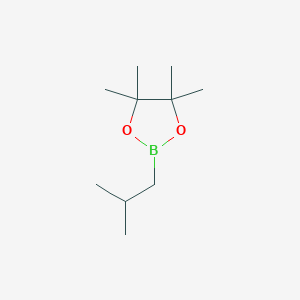

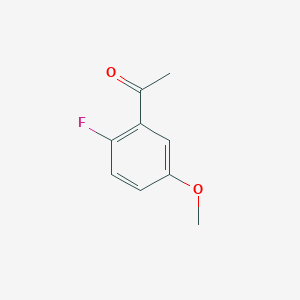

The synthesis of 3-(furan-2-yl)propanehydrazide and its derivatives has been explored through various chemical reactions. In one study, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives was achieved by reacting 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH, leading to hydroarylation of the carbon–carbon double bond . Another approach involved the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by cyclization to form prop-2-en-1-ones . Additionally, a novel series of compounds was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction to produce 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of various furan-2-yl derivatives has been characterized using different spectroscopic techniques. X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and ultraviolet-visible spectroscopy (UV/vis) have been employed to determine the structure and confirm the synthesis of compounds such as [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide and N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide .

Chemical Reactions Analysis

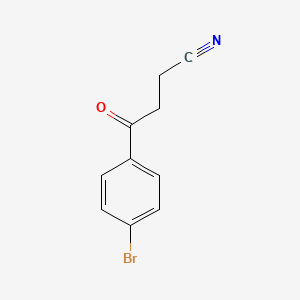

The reactivity of furan-2-yl derivatives in chemical reactions has been explored in several studies. For instance, the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes was investigated, leading to the formation of hetero-Diels–Alder adducts and subsequent chemical transformations . Another study reported the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, yielding (R)-2-cyano-3-(furan-2-yl)propanamide with an uncommon CN-bearing stereogenic center .

Physical and Chemical Properties Analysis

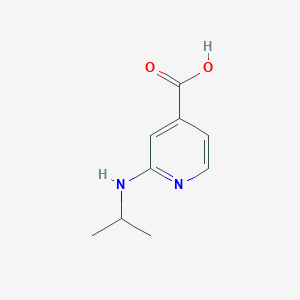

The physical and chemical properties of 3-(furan-2-yl)propanehydrazide derivatives have been studied, including their antimicrobial and antioxidant activities. The hydroarylation products of 3-(furan-2-yl)propenoic acids demonstrated good antimicrobial activity against yeast-like fungi Candida albicans and suppressed Escherichia coli and Staphylococcus aureus . Schiff bases and azetidione derivatives synthesized from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate were characterized and evaluated for their antioxidant and antimicrobial activities . The antidepressant and antianxiety activities of novel oxazoline derivatives were also investigated, showing significant effects in behavioral tests .

科学的研究の応用

Antioxidant and Anticancer Activity

- Derivatives of 3-(furan-2-yl)propanehydrazide exhibit promising antioxidant and anticancer activities. For instance, certain compounds synthesized with furan, thiophene, and other moieties displayed significantly higher antioxidant activity compared to ascorbic acid. Additionally, these compounds demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines, with some derivatives showing particular effectiveness against glioblastoma cells (Tumosienė et al., 2020).

Spectroscopic and Computational Studies

- The compound [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide has been characterized using various spectroscopic techniques. Theoretical studies including DFT calculations revealed insights into its structure, vibrational parameters, and thermodynamic properties. This kind of detailed analysis helps in understanding the compound's molecular behavior and potential applications (Kurnaz et al., 2016).

Chemical Reactivity and Synthesis

- Research on 3-(furan-2-yl)propanehydrazide and related compounds has explored their reactivity in various chemical reactions. This includes studies on the synthesis of functionalized bis(furan-2-yl)methanes and dihydropyridazines, highlighting the versatility of these compounds in creating diverse molecular structures (Lopes et al., 2015).

Photophysical Properties

- Investigations into the photophysical properties of 3-(furan-2-yl)propanehydrazide derivatives have been conducted. For instance, studies on certain derivatives revealed their potential as metal ion sensors, particularly for aluminum detection. This involves observing color changes and UV absorption behaviors, suggesting applications in sensing technologies (Kumar et al., 2015).

Synthesis and Antimicrobial Activity

- Synthesis of 3-(furan-2-yl)propanehydrazide derivatives and their subsequent testing for antimicrobial properties is another significant application. Some derivatives have demonstrated effectiveness against yeast-like fungi and bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential uses in antimicrobial treatments (Kalyaev et al., 2022).

特性

IUPAC Name |

3-(furan-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPABFIQVPBCHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547239 |

Source

|

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)propanehydrazide | |

CAS RN |

98334-58-8 |

Source

|

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)